![molecular formula C13H18BNO5 B2800623 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid CAS No. 2377611-16-8](/img/structure/B2800623.png)
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid
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Overview
Description
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a chemical compound with the molecular formula C13H18BNO5 and a molecular weight of 279.1 g/mol . This compound is characterized by the presence of a boronic acid group, a formyl group, and a morpholinoethoxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid involves several steps. One common synthetic route includes the reaction of 5-formyl-2-bromophenol with 2-(2-morpholinoethoxy)boronic acid under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene or DMF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The boronic acid group can participate in Suzuki coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Chemical Applications
1. Suzuki Coupling Reactions
One of the primary applications of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is as a reagent in Suzuki coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles, leading to the synthesis of complex organic molecules .
2. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions allows chemists to construct diverse molecular architectures, which can be pivotal in drug discovery and materials science .
Biological Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate antibacterial activity against various pathogens, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent, outperforming some established drugs like Tavaborole in specific cases .
2. Drug Development
The compound is being explored for its potential use in developing boron-containing drugs. Its reactivity with biological targets makes it a candidate for designing inhibitors that can interact with enzyme active sites, particularly those containing serine residues. This interaction can lead to the development of new therapeutic agents targeting bacterial infections .
Industrial Applications
1. Synthesis of Advanced Materials
In industrial settings, this compound is utilized in synthesizing advanced materials, including polymers and nanomaterials. Its unique chemical properties facilitate the creation of materials with specific functionalities that are valuable in electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar compounds to 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid include:
5-Formyl-2-methoxyphenylboronic acid: This compound has a methoxy group instead of a morpholinoethoxy group, which affects its reactivity and applications.
3-(2-Morpholinoethoxy)phenylboronic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant data and findings from various studies.
Synthesis
The synthesis of this compound typically involves a Suzuki coupling reaction. A common synthetic route includes:
- Starting Materials : The reaction begins with 5-formyl-2-bromophenol and 2-(2-morpholinoethoxy)boronic acid.
- Catalysis : A palladium catalyst (e.g., Pd(PPh₃)₄) is used alongside a base such as K₂CO₃.
- Solvent : The reaction is conducted in solvents like toluene or DMF under an inert atmosphere at elevated temperatures.
This method allows for the efficient formation of the desired boronic acid derivative, which can be further purified for biological testing.
The mechanism of action of this compound primarily involves its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, enabling them to interact effectively with various biological targets. Specifically, this compound can inhibit enzymes that have active site serine residues by forming a covalent bond with the serine hydroxyl group, thereby blocking the enzyme's activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of boronic acids, including this compound. The compound has been shown to exhibit moderate antibacterial and antifungal properties:
- Bacterial Activity : The compound demonstrates significant activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than some established antibiotics like Tavaborole (AN2690) .
- Fungal Activity : In vitro tests indicate that it has moderate antifungal effects against Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Table: Antimicrobial Activity Summary
Microorganism | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Escherichia coli | Bacterial | < 10 | |
Bacillus cereus | Bacterial | < 5 | |
Candida albicans | Fungal | > 50 | |
Aspergillus niger | Fungal | > 30 |
Case Studies and Research Findings
- Study on Antibacterial Mechanisms : Research indicates that the compound's ability to inhibit serine residues in bacterial enzymes is crucial for its antibacterial effects. This was demonstrated through docking studies showing binding affinity to the active site of target enzymes .
- Evaluation of Antifungal Activity : A comparative study assessed various phenylboronic acids, revealing that this compound exhibits a unique mechanism similar to benzoxaboroles, which also target leucyl-tRNA synthetase in fungi .
- Potential in Drug Development : The compound's structural properties make it a promising candidate for further development as a therapeutic agent against resistant strains of bacteria and fungi, particularly due to its unique interaction mechanisms .
Properties
IUPAC Name |
[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKHCVWSADAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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